molecular formula C20H12N2O2 B188771 2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole CAS No. 2442-21-9

2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole

Cat. No.: B188771
CAS No.: 2442-21-9
M. Wt: 312.3 g/mol
InChI Key: ASDNIIDZSQLDMR-UHFFFAOYSA-N
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Description

BENZOXAZOLE, 2,2’-o-PHENYLENEBIS-: is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is known for its diverse biological and chemical properties, making it a valuable scaffold in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of robust catalytic systems and optimized reaction conditions to ensure high yields and purity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently employed .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, acids, and bases are commonly employed.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a range of biological activities .

Scientific Research Applications

BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- has a wide array of applications in scientific research:

Mechanism of Action

The mechanism of action of BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Benzimidazole: Similar in structure but contains an imidazole ring instead of an oxazole ring.

    Benzothiazole: Contains a thiazole ring instead of an oxazole ring.

    Benzisoxazole: Features an isoxazole ring instead of an oxazole ring.

Uniqueness: BENZOXAZOLE, 2,2’-o-PHENYLENEBIS- is unique due to its specific electronic and steric properties, which confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

2442-21-9

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole

InChI

InChI=1S/C20H12N2O2/c1-2-8-14(20-22-16-10-4-6-12-18(16)24-20)13(7-1)19-21-15-9-3-5-11-17(15)23-19/h1-12H

InChI Key

ASDNIIDZSQLDMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4

2442-21-9

Origin of Product

United States

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